1-(2-hydroxyethyl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H16O3 It is a derivative of cyclohexanecarboxylic acid, where a hydroxyethyl group is attached to the cyclohexane ring
Mechanism of Action
Biochemical Pathways
1-(2-hydroxyethyl)cyclohexane-1-carboxylic Acid has been identified as an intermediate during the anaerobic decomposition of benzoic acid by a methanogenic consortium .
, much of its pharmacological profile, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the action environment, remains to be elucidated. Further research is needed to fully understand the mechanism of action of this compound.Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. . The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including drug development and formulation.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the hydroxyethyl group, making it less reactive.
Cyclohexanol: Contains a hydroxyl group but lacks the carboxylic acid functionality.
Cyclohexanone: An oxidized form of cyclohexanol, used in different chemical reactions.
Properties
IUPAC Name |
1-(2-hydroxyethyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-7-6-9(8(11)12)4-2-1-3-5-9/h10H,1-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCVDCGQFODZQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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